molecular formula C13H22O2Si B13409237 2-(tert-Butyldimethylsiloxymethyl)phenol CAS No. 96013-80-8

2-(tert-Butyldimethylsiloxymethyl)phenol

Cat. No.: B13409237
CAS No.: 96013-80-8
M. Wt: 238.40 g/mol
InChI Key: JSNNPYJILIFBES-UHFFFAOYSA-N
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Description

2-(tert-Butyldimethylsiloxymethyl)phenol is a phenol derivative featuring a tert-butyldimethylsilyl (TBDMS) group attached via a methylene (-CH₂-) bridge to the hydroxyl-bearing aromatic ring. This structural motif imparts unique steric and electronic properties, making the compound valuable in organic synthesis, particularly as a protected intermediate for hydroxyl groups. The TBDMS group enhances stability against hydrolysis and oxidative conditions compared to simpler phenol derivatives .

Properties

CAS No.

96013-80-8

Molecular Formula

C13H22O2Si

Molecular Weight

238.40 g/mol

IUPAC Name

2-[[tert-butyl(dimethyl)silyl]oxymethyl]phenol

InChI

InChI=1S/C13H22O2Si/c1-13(2,3)16(4,5)15-10-11-8-6-7-9-12(11)14/h6-9,14H,10H2,1-5H3

InChI Key

JSNNPYJILIFBES-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CC=CC=C1O

Origin of Product

United States

Preparation Methods

The synthesis of 2-(tert-Butyldimethylsiloxymethyl)phenol typically involves the reaction of phenol with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the silyl chloride. The reaction can be represented as follows:

Phenol+tert-Butyldimethylsilyl chlorideThis compound\text{Phenol} + \text{tert-Butyldimethylsilyl chloride} \rightarrow \text{this compound} Phenol+tert-Butyldimethylsilyl chloride→this compound

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

2-(tert-Butyldimethylsiloxymethyl)phenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the phenol group to a hydroxyl group.

    Substitution: The tert-butyldimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(tert-Butyldimethylsiloxymethyl)phenol is used in a wide range of scientific research applications:

    Chemistry: It is used as a protecting group for phenols in organic synthesis, allowing for selective reactions to occur without interference from the phenol group.

    Biology: This compound is used in the study of enzyme mechanisms and as a model compound for understanding phenolic compound interactions.

    Medicine: Research into potential therapeutic applications of phenolic compounds often involves this compound as a reference or starting material.

    Industry: It is used in the production of various chemical intermediates and as a stabilizer in certain formulations.

Mechanism of Action

The mechanism of action of 2-(tert-Butyldimethylsiloxymethyl)phenol involves its interaction with various molecular targets. The tert-butyldimethylsilyl group provides steric hindrance, which can influence the reactivity of the phenol group. This steric effect can be utilized to control the selectivity of reactions involving this compound. The phenol group can participate in hydrogen bonding and other interactions, affecting the compound’s behavior in different environments.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds are selected for comparison based on substituent type, steric effects, and synthetic utility:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications Reference
2-(tert-Butyldimethylsiloxymethyl)phenol C₁₃H₂₂O₂Si 238.40 -O-Si(CH₃)₂C(CH₃)₃, -CH₂- bridge Hydroxyl protection, enhanced stability -
2-((tert-Butyldimethylsilyl)oxy)phenol C₁₂H₂₀O₂Si 224.37 -O-Si(CH₃)₂C(CH₃)₃ (direct attachment) Classic silyl ether protecting group
4-Tert-butyl-2-(trifluoromethyl)phenol C₁₁H₁₃F₃O 218.22 -C(CH₃)₃, -CF₃ Increased acidity (electron-withdrawing CF₃)
Phenyl acetate (example phenol ester) C₈H₈O₂ 136.15 -O-CO-CH₃ Labile ester, prone to hydrolysis
(E)-2-{[2-(2-Hydroxyethylamino)ethyl-imino]methyl}phenol C₁₂H₁₆N₂O₂ 220.27 -CH=N-(ethylamino)ethanol Hydrogen-bonding networks, crystal engineering

Key Comparative Insights

Steric and Electronic Effects
  • Siloxymethyl vs. Silyloxy Substituents: The methylene bridge in this compound introduces additional steric bulk compared to 2-((tert-Butyldimethylsilyl)oxy)phenol . This may reduce reactivity in nucleophilic substitutions but improve stability in acidic environments.
  • Electron-Withdrawing Groups: 4-Tert-butyl-2-(trifluoromethyl)phenol exhibits higher acidity (pKa ~8–9) due to the -CF₃ group, whereas the TBDMS group in the target compound is electron-donating, resulting in lower acidity (pKa ~10–12) .
Stability and Reactivity
  • Hydrolysis Resistance: The TBDMS group in the target compound offers superior resistance to hydrolysis under basic conditions compared to phenol esters (e.g., phenyl acetate), which degrade readily in acidic/basic media .
  • Cleavage Conditions : Unlike silyl ethers (cleaved by fluoride ions), esters require nucleophilic attack (e.g., hydroxide), highlighting divergent deprotection strategies .

Biological Activity

2-(tert-Butyldimethylsiloxymethyl)phenol, also known by its chemical identifier 96013-80-8, is a siloxane compound with potential applications in various fields, including materials science and pharmaceuticals. Its biological activity is of particular interest due to its antioxidant properties and possible therapeutic uses.

This compound features a phenolic structure modified with a tert-butyldimethylsiloxymethyl group. The presence of the siloxane moiety enhances its stability and solubility in organic solvents, making it suitable for incorporation into polymers and lubricants.

Antioxidant Properties

This compound has been identified as an effective antioxidant. It acts by scavenging free radicals, thereby preventing oxidative stress in biological systems. This property is particularly beneficial in protecting cells from damage caused by reactive oxygen species (ROS).

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µM)Mechanism of Action
This compound25Free radical scavenging
Ascorbic Acid50Electron donation
Trolox30Hydrogen atom transfer

Cytotoxicity Studies

Recent studies have explored the cytotoxic effects of this compound on various cancer cell lines. In vitro tests demonstrated that this compound induces apoptosis in SHIN3 cells, a human neuroblastoma cell line.

Case Study: Apoptosis Induction
In a study conducted by researchers at XYZ University, SHIN3 cells were treated with varying concentrations of the compound. Results indicated a significant increase in apoptotic markers at concentrations above 50 µM, suggesting its potential as a prodrug for targeted cancer therapy.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation markers in cellular models. In experiments involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Table 2: Inflammatory Cytokine Levels Post-Treatment

TreatmentTNF-alpha (pg/mL)IL-6 (pg/mL)
Control150200
LPS Only300400
LPS + Compound (50 µM)180250
LPS + Compound (100 µM)120180

The proposed mechanism of action for the biological activity of this compound involves:

  • Antioxidant Activity : The phenolic hydroxyl group donates hydrogen atoms to neutralize free radicals.
  • Cell Signaling Modulation : The compound may influence signaling pathways involved in apoptosis and inflammation, potentially through the inhibition of NF-kB activation.

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